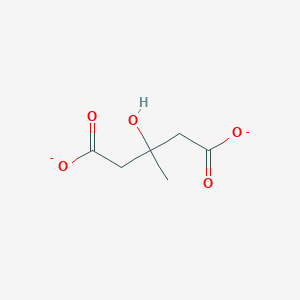
2-(Acetamidomethylidene)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(acetamidomethylidene)succinic acid is a dicarboxylic acid that is succinic acid substituted by a acetamidomethylidene group at position 2. It is a dicarboxylic acid, a member of acetamides and an olefinic compound. It derives from a succinic acid. It is a conjugate acid of a 2-(acetamidomethylidene)succinate(2-).
Scientific Research Applications
1. Microbial Strain Development for Bio-Based Production
2-(Acetamidomethylidene)succinic acid, commonly known as succinic acid, has gained importance as a bio-based chemical. Research has focused on developing microbial strains for its production, employing metabolic engineering strategies. Strains like Saccharomyces cerevisiae and Escherichia coli have been engineered for enhanced production efficiency (Ahn, Jang, & Lee, 2016).
2. Recovery and Purification Methods
Innovative methods for succinic acid recovery from fermentation broths have been explored. Techniques like crystallization at low pH and integration with other separation methods have been studied for optimizing the downstream process, thereby increasing yield and purity (Li et al., 2010), (Omwene et al., 2021).
3. Bioconversion and Catalysis
Studies have shown the efficient conversion of biomass-based materials to succinic acid using heterogeneous acid catalysts. This approach is significant in the renewable chemical industry, contributing to the production of biodegradable polymers, pharmaceuticals, and other chemicals (Choudhary, Nishimura, & Ebitani, 2012).
4. Metabolic Engineering for Enhanced Production
The engineering of Corynebacterium glutamicum and other strains for high-yield succinic acid production has been a focus area. This includes strategies like overexpression of certain genes and disruption of others, leading to high-cell density and increased production rates (Okino et al., 2008), (Yu et al., 2018).
5. Role in Industrial and Chemical Products
Succinic acid's role extends to its use as a precursor in the production of various industrial products, including biodegradable plastics, green solvents, and ingredients for food and pharmaceutical industries. Its production from renewable resources highlights its sustainability aspect (Zeikus, Jain, & Elankovan, 1999).
properties
Product Name |
2-(Acetamidomethylidene)succinic acid |
|---|---|
Molecular Formula |
C7H9NO5 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
(2Z)-2-(acetamidomethylidene)butanedioic acid |
InChI |
InChI=1S/C7H9NO5/c1-4(9)8-3-5(7(12)13)2-6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/b5-3- |
InChI Key |
CPBSBMPDIRRVGP-HYXAFXHYSA-N |
Isomeric SMILES |
CC(=O)N/C=C(/CC(=O)O)\C(=O)O |
SMILES |
CC(=O)NC=C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC=C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)
![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-[[2-[[(Z)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B1240106.png)






